molecular formula C13H9NO B7809317 1-Isocyano-2-phenoxybenzene CAS No. 602261-98-3

1-Isocyano-2-phenoxybenzene

Cat. No. B7809317
M. Wt: 195.22 g/mol
InChI Key: RLYNIBOCUAMFBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isocyano-2-phenoxybenzene is a useful research compound. Its molecular formula is C13H9NO and its molecular weight is 195.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Isocyano-2-phenoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Isocyano-2-phenoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrochemical Sensing

1-Isocyano-2-phenoxybenzene and related compounds have been explored in the development of electrochemical sensors. A study by Erogul et al. (2015) demonstrates the use of a sensor based on Fe3O4 functionalized graphene oxide-gold nanoparticle composite for the determination of catechol and hydroquinone in environmental samples, highlighting the potential of phenoxybenzene derivatives in sensing applications (Erogul, Bas, Ozmen, & Yildiz, 2015).

Chemical Reaction Studies

Research into the electrophilic reaction of hydroxyl radicals with phenol by Raghavan and Steenken (1980) provides insight into the behavior of phenolic compounds, including phenoxybenzene derivatives, in various chemical reactions. This study helps in understanding the distribution of isomeric dihydroxycyclohexadienyl radicals, which are relevant to the chemistry of phenoxybenzenes (Raghavan & Steenken, 1980).

Material Science

In material science, phenoxybenzene derivatives have been used in the synthesis of complex molecules. For instance, Sommerauer, Rager, and Hanack (1996) reported the synthesis and separation of 2(3),9(10),16(17),23(24)-tetrasubstituted phthalocyanines from 1,2-dicyano-4-alkoxybenzenes. This highlights the role of these compounds in the synthesis of materials with potential applications in electronics and photonics (Sommerauer, Rager, & Hanack, 1996).

Polymer Science

In the field of polymer science, Morgan, Martínez-Castro, and Storey (2010) investigated the use of alkoxybenzenes, which are structurally related to 1-isocyano-2-phenoxybenzene, in the end-quenching of TiCl4-catalyzed quasiliving isobutylene polymerizations. This research contributes to the understanding of chain end functionalization in polymers (Morgan, Martínez-Castro, & Storey, 2010).

Environmental Science

Engelsma, Kooyman, and van der Bij (2010) studied the gas-phase chlorination of phenoxybenzene, demonstrating the chemical behavior of phenoxybenzene derivatives under different conditions. This research has implications for understanding the environmental fate and transformation of these compounds (Engelsma, Kooyman, & van der Bij, 2010).

properties

IUPAC Name

1-isocyano-2-phenoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO/c1-14-12-9-5-6-10-13(12)15-11-7-3-2-4-8-11/h2-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLYNIBOCUAMFBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1=CC=CC=C1OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70398123
Record name 1-isocyano-2-phenoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70398123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isocyano-2-phenoxybenzene

CAS RN

602261-98-3
Record name 1-isocyano-2-phenoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70398123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Isocyano-2-phenoxybenzene
Reactant of Route 2
Reactant of Route 2
1-Isocyano-2-phenoxybenzene
Reactant of Route 3
Reactant of Route 3
1-Isocyano-2-phenoxybenzene
Reactant of Route 4
Reactant of Route 4
1-Isocyano-2-phenoxybenzene
Reactant of Route 5
Reactant of Route 5
1-Isocyano-2-phenoxybenzene
Reactant of Route 6
Reactant of Route 6
1-Isocyano-2-phenoxybenzene

Citations

For This Compound
5
Citations
F Yingke, W He, C Mengxing, S Ran, W Xin… - Chinese Journal of …, 2023 - sioc-journal.cn
… C(sp2)—H imidoylative annulation of aryl iodides and 1isocyano-2-phenoxybenzene, 2-isocyano-N-methyl-N-phenylaniline and 2-isocyano-2'-vinyl-1,1'-biphenyl to construct …
Number of citations: 2 sioc-journal.cn
D Stubba, D Bensinger, J Steinbacher… - …, 2019 - Wiley Online Library
The ubiquitin‐proteasome system (UPS) is an established therapeutic target for approved drugs to treat selected hematologic malignancies. While drug discovery targeting the UPS …
M Kaur, S Garg, DS Malhi… - Current Organic Chemistry, 2021 - ingentaconnect.com
Seven membered heterocyclic Azepine and its derivatives have great pharmacological and therapeutic implications. In this review, the literature of the last fifty years has been exploited …
Number of citations: 25 www.ingentaconnect.com
M Kaur, S Garg, DS Malhi, HS Sohal - Current Organic Chemistry, 2021 - researchgate.net
Seven membered heterocyclic Azepine and its derivatives have great pharmacological and therapeutic implications. In this review, the literature of the last fifty years has been exploited …
Number of citations: 1 www.researchgate.net
W Hu, F Teng, H Hu, S Luo, Q Zhu - The Journal of Organic …, 2019 - ACS Publications
… Initially, 1-isocyano-2-phenoxybenzene was chosen to react with iodobenzene 2a. However, product generated from double isocyanide insertion product was obtained, probably due to …
Number of citations: 31 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.